molecular formula C29H21N3O2S B2447285 (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile CAS No. 957042-53-4

(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B2447285
CAS No.: 957042-53-4
M. Wt: 475.57
InChI Key: VYDZKSZTVAGKQZ-VEILYXNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound with a unique structure that includes a sulfonyl group, a naphthalene ring, a phenyl ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the naphthalene ring: This step involves the coupling of the pyrazole intermediate with a naphthalene derivative.

    Formation of the enenitrile moiety: This can be done by the reaction of the intermediate with an appropriate nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the nitrile group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alkanes.

Scientific Research Applications

(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity that are not observed in other similar compounds

Properties

IUPAC Name

(Z)-2-(4-methylphenyl)sulfonyl-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O2S/c1-21-11-15-27(16-12-21)35(33,34)28(19-30)18-25-20-32(26-9-3-2-4-10-26)31-29(25)24-14-13-22-7-5-6-8-23(22)17-24/h2-18,20H,1H3/b28-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDZKSZTVAGKQZ-VEILYXNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.